Methyl 4-butyrylbenzoate
Overview
Description
Methyl 4-butyrylbenzoate is an organic compound with the molecular formula C12H14O3. It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-butyrylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropene with methyl 4-formylbenzoate . The reaction conditions typically include the use of acetylacetonatodicarbonylrhodium (I), potassium formate, potassium carbonate, and triphenylphosphine in 1,2-dimethoxyethane at 130°C for 16 hours under an inert atmosphere in a sealed tube .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butyrylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-butyrylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other consumer products due to its pleasant aroma
Mechanism of Action
The mechanism of action of methyl 4-butyrylbenzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the butyryl group.
Ethyl benzoate: Similar ester compound with an ethyl group instead of a methyl group.
Butyl benzoate: Contains a butyl group instead of a methyl group.
Uniqueness
Methyl 4-butyrylbenzoate is unique due to the presence of both the butyryl and ester functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
IUPAC Name |
methyl 4-butanoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOAXDUBMENLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307598 | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71616-83-6 | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71616-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1-oxobutyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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